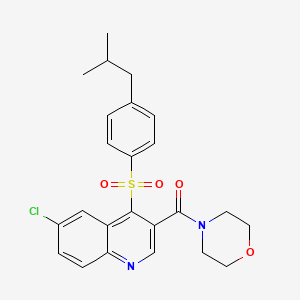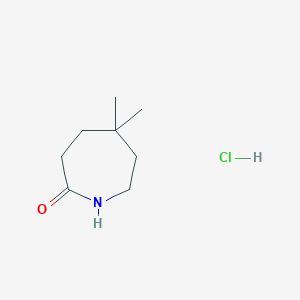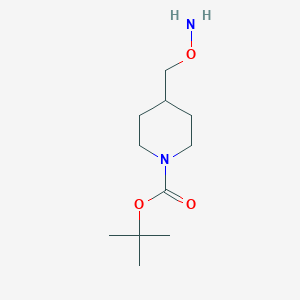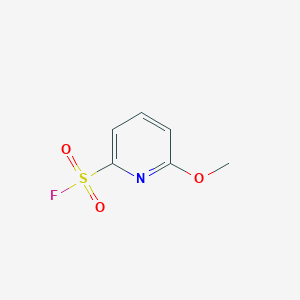
1-(3,4-Dimethoxyphenyl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)cyclohexane-1-carboxylic acid, also known as DMPCCA, is an organic compound with a cyclohexane ring structure and a carboxylic acid group. It is a colorless solid that is soluble in most organic solvents, and it is used in a variety of scientific research applications. DMPCCA has been studied for its role in biochemical and physiological processes, and its advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity:
- 1-Alkylcyclohexa-2,5-diene-1-carboxylic acids, related to the compound , have been studied for their efficacy in mediating alkyl radical chain addition and cyclisation processes. Such reductive alkylations have been shown to be successful, indicating potential utility in synthetic organic chemistry (Baguley & Walton, 1998).
- Research has been conducted on the bromination of cyclohexene carboxylic acids and their derivatives. Such studies contribute to understanding the stereochemical aspects of chemical reactions involving cyclohexane structures, which is relevant to the compound (Bellucci, Marioni, & Marsili, 1972).
Chemical Synthesis and Development:
- The compound has potential use in the synthesis of fluorinated analogs of cyclopropane carboxylic acids, as indicated by related research in this area. Such synthetic routes are important for developing new chemical entities (Sloan & Kirk, 1997).
- Studies on the synthesis of furan dicarboxylic acids and derivatives, which involve reactions in cyclohexane, suggest possible applications in creating novel organic compounds and intermediates (Li Wei-jie, 2006).
Polymer Science:
- Research on aromatic polyamides containing cyclohexane structures, similar to the compound in focus, highlights its potential application in the development of new polymeric materials with enhanced properties (Hsiao, Yang, Wang, & Chuang, 1999).
Photoprotective Groups in Organic Synthesis:
- The study of photoremovable protecting groups for carboxylic acids, with research conducted in cyclohexane solutions, could inform the development of novel synthetic strategies using compounds like 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carboxylic acid (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
Environmental Chemistry:
- Studies on the anaerobic decomposition of benzoic acid, involving cyclohexane carboxylic acids as intermediates, suggest potential environmental applications, such as in waste treatment or understanding biodegradation processes (Keith, Bridges, Fina, Iverson, & Cloran, 1978).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-18-12-7-6-11(10-13(12)19-2)15(14(16)17)8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEPVTLKPJQCBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCCC2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido](/img/structure/B2514574.png)

![4-[2-(1,3-Benzodioxol-5-yloxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2514577.png)





![2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B2514588.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2514589.png)

![N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide;hydrochloride](/img/structure/B2514592.png)
![N-cyclopentyl-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2514593.png)
